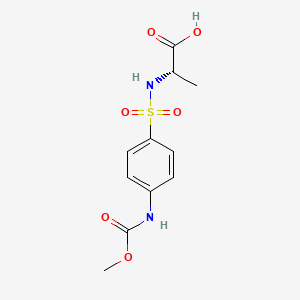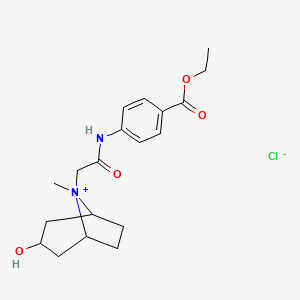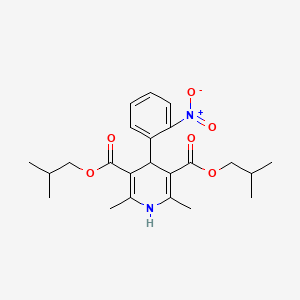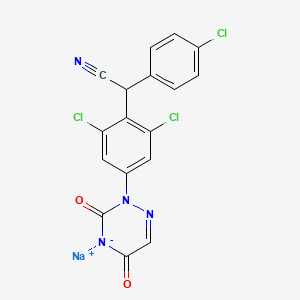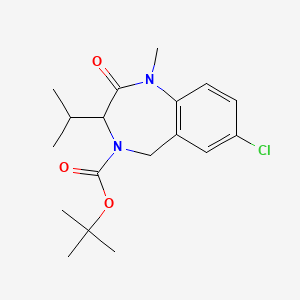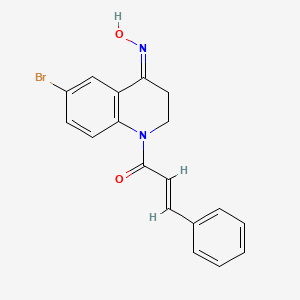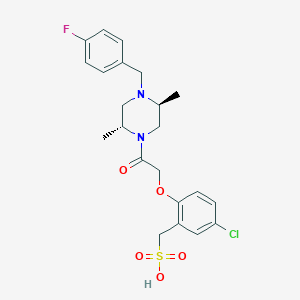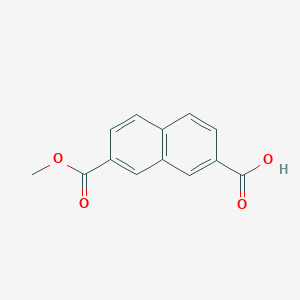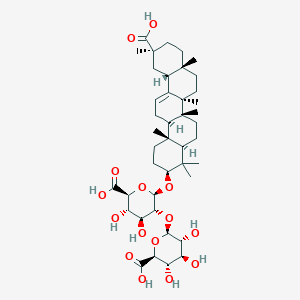
Licoricesaponin B2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Licoricesaponin B2 is a triterpenoid saponin compound found in the roots of the licorice plant (Glycyrrhiza spp.). It is one of the many bioactive compounds that contribute to the medicinal properties of licorice, which has been used in traditional medicine for thousands of years. This compound is known for its various pharmacological effects, including anti-inflammatory, antiviral, and hepatoprotective activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of licoricesaponin B2 involves complex chemical reactions due to its intricate structure. Typically, the synthesis starts with the extraction of glycyrrhizinic acid from licorice roots, followed by hydrolysis to obtain glycyrrhetinic acid. Glycyrrhetinic acid is then subjected to glycosylation reactions to attach sugar moieties, forming this compound .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from licorice roots. The process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Licoricesaponin B2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often use glycosyl donors like trichloroacetimidates under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various glycosides and aglycones, which have different pharmacological properties .
Applications De Recherche Scientifique
Licoricesaponin B2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Research on this compound focuses on its role in cell signaling pathways and its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects, including anti-inflammatory, antiviral, and hepatoprotective activities.
Industry: It is used in the development of natural health products and supplements.
Mécanisme D'action
Licoricesaponin B2 exerts its effects through various molecular targets and pathways. It interacts with cell membrane receptors and enzymes, modulating signaling pathways involved in inflammation, immune response, and cell proliferation. For example, it inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and enhances the expression of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Licoricesaponin B2 is compared with other triterpenoid saponins such as glycyrrhizinic acid, glycyrrhetinic acid, and licoricesaponin A3. While all these compounds share a common triterpenoid backbone, this compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .
Similar Compounds
- Glycyrrhizinic Acid
- Glycyrrhetinic Acid
- Licoricesaponin A3
- Licoricesaponin E2
- Licoricesaponin G2
This compound stands out for its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound in both traditional and modern medicine.
Propriétés
Numéro CAS |
118536-86-0 |
|---|---|
Formule moléculaire |
C42H64O15 |
Poids moléculaire |
808.9 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8,20-31,34-35,43-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t20-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1 |
Clé InChI |
BCNKILSUUHWRTG-JVHDORQOSA-N |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



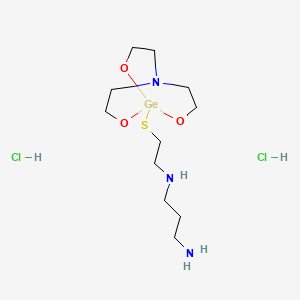
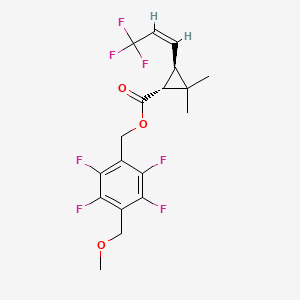
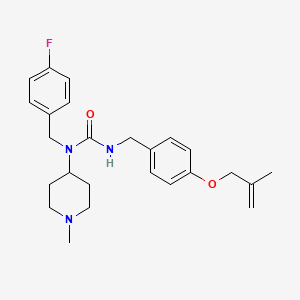
![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
